Pegorgotein
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
155773-57-2 |
|---|---|
Molecular Formula |
C7H13NO4 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-methoxyethyl 4-amino-4-oxobutanoate |
InChI |
InChI=1S/C7H13NO4/c1-11-4-5-12-7(10)3-2-6(8)9/h2-5H2,1H3,(H2,8,9) |
InChI Key |
VJDVWBDSMDTODO-UHFFFAOYSA-N |
SMILES |
COCCOC(=O)CCC(=O)N |
Canonical SMILES |
COCCOC(=O)CCC(=O)N |
Other CAS No. |
155773-57-2 |
Synonyms |
PEG-SOD pegorgotein polyethylene glycol-superoxide dismutase |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Action of Pegorgotein
Catalytic Dismutation of Superoxide (B77818) Radicals by the SOD Component
The core mechanism of action for pegorgotein lies in the catalytic activity of its superoxide dismutase (SOD) component nih.gov. Superoxide dismutase is an enzyme that plays a critical role in cellular defense against harmful oxygen radicals by catalyzing the dismutation of the superoxide (O2−) radical nih.govaccscience.com. This enzymatic reaction converts superoxide into either ordinary molecular oxygen (O2) or hydrogen peroxide (H2O2) nih.govaccscience.com. By efficiently removing superoxide, this compound helps to protect oxygen-metabolizing cells from the toxic effects associated with this highly reactive species nih.govaccscience.com.
Interaction with Reactive Oxygen Species (ROS) and Free Radical Scavenging
This compound acts as a scavenger of oxygen-derived free radicals, which are a subset of reactive oxygen species (ROS). ROS are highly reactive atoms or molecules possessing an unpaired electron, making them unstable and prone to reacting with biological macromolecules such as DNA, proteins, and lipids, leading to cellular damage. The formation of ROS is considered an important event in various pathophysiological conditions, including traumatic brain injury (TBI). By directly scavenging superoxide, a primary ROS, this compound contributes to defending cells against oxidative injury and inhibiting other oxidation reactions.
Modulation of Oxidative Stress Pathways and Cellular Damage Mitigation
Oxidative stress is defined as an imbalance between the production of reactive oxygen species and the body's ability to detoxify these harmful compounds or repair the resulting damage nih.gov. This condition is implicated in a wide range of pathologies, including neurodegenerative diseases and inflammatory disorders nih.gov. This compound's potential lies in its ability to mitigate oxidative stress by enhancing the body's natural antioxidant defenses nih.gov. By neutralizing free radicals, this compound helps to prevent or slow the oxidation of other molecules and protect biological systems from radical-induced cell damage. This action can lead to the mitigation of cellular damage that would otherwise occur due to excessive free radical generation or failure to repair oxidative injury.
Role in Maintaining Cellular Redox Homeostasis
A delicate balance between tissue oxidant and antioxidant activities, known as redox homeostasis, is crucial for maintaining normal physiological functions. When this balance is disrupted by excessive free radical generation, depletion of endogenous antioxidants, or inadequate repair of oxidative injury, it leads to oxidative stress. This compound, through its superoxide dismutase activity, contributes to maintaining this vital redox balance by detoxifying elevated levels of superoxide anions. By neutralizing ROS, it helps to restore and maintain the equilibrium necessary for proper cellular function and to prevent the progression of oxidative damage.
Influence on Inflammatory Cascades and Associated Signaling Pathways
High levels of reactive oxygen species (ROS) are known to activate pro-inflammatory pathways, which subsequently lead to the production of various pro-inflammatory mediators lipidmaps.org. For instance, ROS can activate transcription factors such as Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which govern the expression of pro-inflammatory genes lipidmaps.org. This compound's ability to scavenge ROS helps to alleviate inflammatory diseases by reducing oxidative stress in vivo lipidmaps.org. By inhibiting the activation of these pro-inflammatory signaling pathways, this compound can reduce cytokine production and inflammatory responses, thereby mitigating inflammation-associated tissue damage lipidmaps.org.
Detailed Research Findings
Clinical trials have investigated the effects of this compound in various conditions, particularly in severe closed head injury. A multicenter, randomized, parallel, placebo-controlled, third-party-blind trial involving 463 patients with severe head injury evaluated the neurologic outcome and mortality. Patients received a single intravenous dose of placebo, 10,000 U/kg of this compound, or 20,000 U/kg of this compound within 8 hours after injury.
Table 1: Outcomes of this compound Treatment in Severe Head Injury Patients (3 Months Post-Injury)
| Outcome Measure (3 Months) | Placebo (n=162) | This compound 10,000 U/kg (n=149) | This compound 20,000 U/kg (n=152) | Statistical Significance (vs. Placebo) |
| Neurologic Outcome (GOS) | No significant difference observed. | No significant difference observed. | No significant difference observed. | No statistically significant difference. |
| Mortality | No significant difference observed. | No significant difference observed. | No significant difference observed. | No statistically significant difference. |
| Adult Respiratory Distress Syndrome (ARDS) | Higher incidence. | Decreased incidence. | Not specified. | Statistically significant decrease with 10,000 U/kg (P<.015). |
Advanced Research Methodologies for Pegorgotein Characterization
In Vivo Preclinical Animal Models for Biological Effect Evaluation
Rodent Models of Traumatic Brain Injury (TBI)
Rodent models are extensively used to study the pathophysiology of traumatic brain injury (TBI) and evaluate potential therapeutic agents like Pegorgotein. Studies in these models have shown varied redox effects, reflecting the heterogeneity of TBI and experimental methodologies nih.gov.
In a penetrating TBI (PTBI) model using adult male Sprague Dawley rats, researchers investigated redox alterations from 30 minutes to two weeks post-injury nih.gov. This model provides a platform for evaluating mitochondrial-targeted therapeutics in experimental TBI nih.gov.
In vitro models, such as stretch-induced injury of cultured neuronal, glial, and endothelial cells, have also been utilized to understand the cellular response to trauma and the effect of this compound. In these studies, this compound (100 to 300 U/mL) was found to reduce immediate post-traumatic endothelial cell dye uptake by 51% following stretch-induced injury. However, it demonstrated no effect on the neuronal or glial cell response to injury researchgate.net. These findings suggest that vascular endothelial cells may be a significant site of free radical generation and a target for the therapeutic efficacy of oxygen radical scavengers like this compound researchgate.net.
Furthermore, polyethylene (B3416737) glycol-conjugated SOD has been reported to reduce neurological damage through its free radical scavenging effect and improve cerebral blood flow in rats subjected to fluid-percussion brain injury ahajournals.org.
Models of Ischemic-Reperfusion Injury
This compound has shown protective effects against reperfusion-mediated cardiac and neuronal injury in experimental settings ahajournals.org. In a focal cerebral ischemia model in rats, this compound demonstrated therapeutic efficacy by significantly reducing infarct size. A study evaluating doses ranging from 1,000 to 30,000 U/kg revealed a U-shaped dose-response curve. Only the dose of 10,000 U/kg significantly reduced infarct size, with control groups showing an infarct volume of 121 ± 12 mm³ compared to 95 ± 10 mm³ in the 10,000 U/kg this compound-treated group (P < 0.05) frontiersin.org. This narrow therapeutic dose range may contribute to inconsistent protective effects observed with SOD preparations in ischemia-reperfusion injury studies frontiersin.org.
In human aortic smooth muscle cells (HASMC), this compound, which has a preferential intracellular distribution, was observed to slightly potentiate the suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This contrasts with native SOD, which acted as a partial blocker, and was attributed to this compound's ability to decrease superoxides while potentially increasing intracellular H2O2 to toxic levels mdpi.com.
Models of Subarachnoid Hemorrhage (SAH)
Direct studies detailing the effects of this compound in rodent models of subarachnoid hemorrhage (SAH) are not extensively documented in the provided literature. However, related research has explored the role of superoxide (B77818) dismutase (SOD) in SAH contexts. For instance, transgenic mice overexpressing CuZn-superoxide dismutase (CuZn-SOD) or extracellular superoxide dismutase (ECSOD) have shown reduced cerebral vasospasm after experimental SAH compared to wild-type littermates. While this compound is a polyethylene glycol-conjugated form of SOD, these studies pertain to the enzyme itself or its other modified forms rather than this compound directly in SAH rodent models.
Biochemical Assays for Enzyme Activity and Antioxidant Capacity
Biochemical assays are critical for quantifying the impact of this compound on oxidative stress and antioxidant defenses.
The extent of oxidative stress in biological systems is assessed by quantifying various biomarkers. In mitochondrial samples from a rodent PTBI model, significant elevations were observed in protein modifications, including 3-nitrotyrosine (B3424624) (3-NT) and protein carbonyl (PC) adducts, which increased by 14–53% compared to Sham controls. Concurrently, endogenous antioxidants such as glutathione (B108866) and NADPH were significantly depleted, showing reductions of 20–80% relative to Sham levels.
In patients undergoing cardioplegic arrest and reperfusion, cardiac glutathione release, an indicator of oxidant production, was found to be negligible at baseline but increased to 1.10 ± 0.40 µmol/L (P < 0.05) 15 minutes into reperfusion. Cerebrospinal fluid (CSF) markers of oxidative stress, including F2-isoprostane, protein sulfhydryl oxidation, and glutathione, can also be quantified to monitor the effects of therapies on oxidative stress after TBI.
Mitochondrial antioxidant enzymes play a vital role in maintaining redox balance. In a rodent PTBI model, time-dependent changes in these enzymes were observed:
Superoxide Dismutase 2 (SOD2) : Mitochondrial-specific SOD2 expression significantly decreased as early as 30 minutes post-injury, with maximum depletion (45–55%) observed between 6 hours and 7 days, remaining low until 7 days.
Catalase (CAT) : In contrast to SOD2, catalase expression showed a significant increase (45–75%) above Sham levels, peaking at 24 hours and remaining elevated at 3 days.
Peroxiredoxin-3 (PRX-3) and Thioredoxin-2 (TRX-2) : Both PRX-3 and TRX-2 expression demonstrated significant time-dependent decreases following PTBI, with a maximum deficit for TRX-2 observed at 3 days post-injury (54% vs. Sham).
In human aortic smooth muscle cells (HASMC), oxidized low-density lipoprotein (OxLDL) treatment decreased intracellular catalase expression, while manganese-superoxide dismutase (Mn-SOD) protein levels remained unchanged mdpi.com.
Superoxide dismutase activity, including that of this compound, is typically assessed through its ability to scavenge superoxide anions. In vitro, superoxide anion scavenging activity can be quantified using specific assay kits, such as the Superoxide Anion Assay Kit ahajournals.org. This compound, as a polyethylene glycol-conjugated SOD, maintains comparable enzyme activity to the free, unconjugated enzyme in in vitro studies. The core mechanism involves the catalysis of the dismutation of the superoxide (O2•−) radical into O2 and H2O2 journal-jop.org.
Table 1: Changes in Mitochondrial Antioxidant Markers Post-PTBI in Rodent Models
| Marker | Time of Observation (Post-PTBI) | Change vs. Sham Control |
| 3-Nitrotyrosine (3-NT) | Acute to Sub-acute phases | Elevated (14–53%) |
| Protein Carbonyl (PC) | Acute to Sub-acute phases | Elevated (14–53%) |
| Glutathione (GSH) | Acute to Sub-acute phases | Depleted (20–80%) |
| NADPH | Acute to Sub-acute phases | Depleted (20–80%) |
| Peroxiredoxin-3 (PRX-3) | 30 min to 14 days | Decreased |
| Thioredoxin-2 (TRX-2) | 30 min to 14 days | Decreased (max 54% at 3d) |
| Superoxide Dismutase 2 (SOD2) | 30 min to 7 days | Decreased (max 45–55% between 6h-7d) |
| Catalase (CAT) | 30 min to 14 days | Increased (45–75%) |
Note: In an interactive environment, this table would allow for filtering by marker, time point, or type of change.
Table 2: Impact of this compound on Infarct Size in Rat Focal Cerebral Ischemia Model frontiersin.org
| Treatment Group | Dose (U/kg) | Infarct Size (mm³, Mean ± SE) | Significance (vs. Control) |
| Control | N/A | 121 ± 12 | N/A |
| This compound | 1,000 | Not significantly reduced | N/A |
| This compound | 10,000 | 95 ± 10 | P < 0.05 |
| This compound | 30,000 | Not significantly reduced | N/A |
Note: In an interactive environment, this table could be sortable by dose or infarct size.
Computational Modeling and Simulation Approaches for Conjugate Design and Prediction
Computational modeling and simulation approaches have become indispensable tools in the design and prediction of properties for PEGylated systems like this compound. These methodologies offer atomic-level insights into molecular interactions and their influence on the structure and stability of modified biomolecules, information often difficult to obtain through experimental techniques alone wikipedia.orgaccscience.com.
Molecular dynamics (MD) simulations are a prominent computational method used for PEG-protein modeling. These simulations can explore how the size and position of the PEG polymer impact the protein's behavior wikipedia.orgdisprot.org. For instance, MD simulations have been employed to understand how PEGylation influences the conformations and surface properties of drug molecules or transporters, thereby modulating drug delivery and release efficiency wikipedia.org. This helps in explaining atomic-level phenomena and in determining the optimal size, structure, and density of PEG for various applications wikipedia.org.
Both all-atom and coarse-grained (CG) MD simulations have been developed and applied to study PEGylated drug carriers, including proteins, peptides, liposomes, dendrimers, and carbon nanotubes accscience.com. Recent advancements in computational power and simulation methodologies have enabled the simulation of large complexes involving PEGylated drug carriers interacting with other molecules, such as plasma proteins and receptors accscience.com. These simulations can clarify interactions, identify binding sites, and assess the stability of PEGylated proteins, aiding in the rational design of new, more effective biopharmaceuticals accscience.comdisprot.org.
For example, computational and in silico approaches have been used in conjunction with experimental methodologies to optimize PEGylation parameters, such as defining methodologies for site-selective PEGylation disprot.org. Simulations have also generated molecular evidence linked to improved protein stability, bioavailability, and retention time, while also revealing potential decreases in protein bioactivity with certain PEG conjugates disprot.org.
A summary of key computational approaches and their applications in PEGylated systems is provided in Table 1.
Table 1: Computational Modeling and Simulation Approaches for PEGylated Systems
| Computational Method | Key Application Areas | Insights Provided | Relevant Findings |
| Molecular Dynamics (MD) Simulations | PEG-protein modeling, drug delivery systems, interaction with plasma proteins, lipid membranes, and receptors wikipedia.orgaccscience.com | Atomic-level details of molecular interactions, influence of PEG size and position on protein, conformation and surface properties wikipedia.orgaccscience.com | Helps determine optimal PEG size, structure, and density; explains atomic-level phenomena; predicts experimental results wikipedia.orgaccscience.com |
| Coarse-Grained (CG) MD Simulations | Large-scale systems, self-assembly of PEG and other molecules, interaction with lipid bilayers accscience.com | Structure and dynamics of PEGylated molecules, interactions with charged/hydrophilic molecules, and hydrophobic molecules | Applicable to large complexes, can predict interactions between PEG and proteins accscience.com |
| In Silico Approaches | Optimization of PEGylation parameters, site-selective PEGylation disprot.org | Clarification of interactions, binding sites, stability of PEGylated proteins disprot.org | Can optimize PEGylation conditions and predict improved protein stability and bioavailability disprot.org |
Structure-Activity Relationship (SAR) Studies of PEGylated Systems
Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a molecule, such as PEGylation, affect its biological and physicochemical properties. For PEGylated systems, SAR studies aim to elucidate the molecular basis for the observed changes in efficacy, stability, and interaction profiles.
SAR studies on PEGylated systems often involve systematically varying parameters of the PEG moiety, such as its molecular weight, branching, and attachment site, and then correlating these structural changes with functional outcomes. For instance, a SAR study conducted using PEGylated Fmoc-amino acid conjugates as a model system provided insights into carrier-drug interactions. This research demonstrated that biophysical properties, including particle size distribution, critical micelle concentration (CMC), and loading capacity, were significantly influenced by the neighboring structures of the Fmoc motif. These properties were attributed to strengthened carrier-carrier and carrier-drug interactions, involving mechanisms such as π-π stacking, hydrophobic interactions, and hydrogen bonding.
The chemical structure of PEG itself, including the functional terminal groups appended to PEG chains, can also play a crucial role in the properties of the conjugate. For example, studies have shown that the chemical structure of PEG can influence immunological responses, with monofunctionally activated hydroxy-PEG (HO-PEG) conjugates exhibiting lower antigenicity and immunogenicity compared to their mPEG-conjugated counterparts.
The impact of PEGylation on protein drugs, like this compound (PEG-SOD), is multifaceted. While PEGylation generally aims to increase retention time in the body, reduce immunogenicity, and enhance stability against metabolic enzymes, it can sometimes lead to a loss of biological activity. Therefore, SAR studies are critical in selecting the appropriate modification method to maintain the protein's functionality while achieving the desired improvements.
Key aspects investigated in SAR studies for PEGylated systems are summarized in Table 2.
Table 2: Key Parameters and Effects in SAR Studies of PEGylated Systems
| Parameter Varied | Observed Effects | Examples/Context |
| PEG Molecular Weight | Influences hydrodynamic volume, circulation half-life, and interaction with biological components wikipedia.org | Larger PEGs generally increase half-life but can reduce biological activity |
| PEG Attachment Site | Can affect protein activity, conformation, and stability disprot.org | Site-selective PEGylation aims to preserve biological activity disprot.org |
| PEG Branching/Density | Impacts steric hindrance, particle size, and interaction profiles | Affects micelle formation, drug loading, and interparticle aggregation |
| PEG Chemical Structure/Functional Groups | Can influence immunogenicity and clearance rate | Different PEG derivatives can lead to varying immunological responses |
| Carrier-Drug Interactions | Affects loading capacity, stability, and release kinetics | π-π stacking, hydrophobic, and hydrogen bonding interactions can strengthen carrier-drug binding |
Structural Modifications and Their Impact on Biochemical Functionality of Pegorgotein
Polyethylene (B3416737) Glycol (PEG) Architecture and Bioconjugation Strategies
Polyethylene glycol (PEG) is a synthetic, hydrophilic polymer composed of repeating ethylene (B1197577) oxide units (–CH2CH2O–)n. ualberta.cayoutube.com Its structure can be linear or branched, a feature that influences its interaction with the attached protein. ualberta.ca The process of covalently attaching PEG chains to a protein, known as PEGylation, is a widely used bioconjugation strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. researchgate.netigi-global.com
The fundamental principle of bioconjugation in creating Pegorgotein involves forming a stable, covalent bond between the superoxide (B77818) dismutase (SOD) enzyme and one or more PEG polymer chains. ualberta.ca This is typically achieved by reacting functional groups on the protein (such as the amine groups of lysine (B10760008) residues) with a chemically activated form of PEG. nih.gov The resulting PEG-protein conjugate envelops the enzyme in a protective, aqueous cloud, which sterically hinders interactions with other molecules. niph.go.jp This "shielding" effect is central to the enhanced therapeutic profile of this compound compared to the unmodified SOD enzyme. mdpi.comnih.gov
Various strategies for PEGylation exist, ranging from non-specific attachment to multiple sites on the protein to highly controlled, site-specific conjugation. nih.gov The choice of strategy and the architecture of the PEG polymer itself (e.g., linear vs. branched, the type of chemical linker) play a crucial role in the final characteristics of the this compound molecule. nih.gov
Influence of PEG Molecular Weight on Enzyme Activity and In Vivo Biostability
The molecular weight (MW) of the conjugated polyethylene glycol (PEG) is a critical parameter that significantly dictates the biological and chemical properties of this compound. Research has established a clear correlation between the PEG mass and the conjugate's in vivo performance, including its stability and duration of action. ualberta.canih.gov
Generally, a higher total PEG mass, whether achieved by using larger PEG molecules or attaching a greater number of smaller ones, leads to a longer plasma half-life. ualberta.canih.gov This is attributed to a decrease in renal clearance, as the larger size of the conjugate prevents it from being easily filtered by the kidneys. ualberta.canih.gov Studies on other PEGylated proteins have demonstrated a positive relationship between the total mass of the conjugate and the intensity and duration of its biological effect. ualberta.ca For instance, experiments with PEG-conjugated granulocyte colony-stimulating factor (G-CSF) showed that the time to reach maximum neutrophil counts increased with the size of the attached PEG. nih.gov
| PEG Molecular Weight (MW) | Impact on In Vivo Biostability (Half-life) | Impact on Specific Enzyme Activity | Overall Therapeutic Effect |
|---|---|---|---|
| Low (<20 kDa) | Modest Increase | Higher Retention of Activity | Balanced improvement in duration and potency. ualberta.caresearchgate.net |
| High (>20 kDa) | Significant Increase | Potential for Greater Reduction in Activity | Enhanced duration of action, often compensating for lower specific activity. ualberta.camdpi.comnih.gov |
Effects of PEGylation on Enzyme Immunogenicity and Proteolytic Degradation
A primary advantage of PEGylating superoxide dismutase (SOD) to create this compound is the significant reduction in its immunogenicity and susceptibility to proteolytic degradation. mdpi.comnih.gov Native enzymes, particularly those from non-human sources, can be recognized as foreign by the host's immune system, leading to an immune response and the generation of neutralizing antibodies. researchgate.netnih.gov This can diminish the therapeutic efficacy and potentially cause adverse reactions. igi-global.com
The PEGylation process masks surface epitopes on the SOD enzyme, making it less visible to the immune system. ualberta.caniph.go.jp The flexible PEG chains form a protective layer that sterically hinders the binding of antibodies and the approach of immune cells. ualberta.ca Studies have shown that PEG-SOD conjugates exhibit substantially reduced antigenicity and immunogenicity compared to the unmodified enzyme. ualberta.camdpi.com In one study, the antibody titer to a PEG-SOD conjugate was found to be only 0.03%-0.07% of that observed with the native SOD. ualberta.ca
Similarly, this steric shielding protects the enzyme from attack by proteolytic enzymes (proteases) that are naturally present in the bloodstream and tissues. mdpi.comnih.gov By preventing proteases from accessing their cleavage sites on the SOD protein, PEGylation enhances the enzyme's stability and prolongs its circulation time, thereby increasing its bioavailability and therapeutic window. mdpi.comnih.gov
Site-Specific Conjugation Strategies and their Functional Implications
While early PEGylation methods often involved random attachment of PEG to available functional groups on the protein surface, this can result in a heterogeneous mixture of conjugates with varying numbers of PEG chains attached at different locations. This heterogeneity can lead to batch-to-batch variability and a loss of biological activity if PEG attachment occurs at or near the enzyme's active site. nih.gov
To overcome these limitations, site-specific conjugation strategies have been developed to attach PEG at a predetermined location on the protein. nih.govnih.gov These advanced methods offer precise control over the conjugate's structure, leading to a more homogenous product with optimized functional properties. nih.gov
One such strategy involves genetic engineering of the protein to introduce a unique reactive site, such as a cysteine residue with its reactive thiol group, at a specific location away from the active site. nih.gov The PEG chain, activated with a compatible chemical group (e.g., maleimide), can then be selectively attached to this engineered site. nih.govnih.gov Another sophisticated approach uses non-natural amino acids (NNAA) bearing unique chemical handles, such as an azide (B81097) group. nih.gov This NNAA can be incorporated into the SOD protein at a specific site during its synthesis. The azide group can then be conjugated to an alkyne-containing PEG molecule via a highly efficient and specific "click" reaction. nih.gov
The functional implication of site-specific conjugation is the creation of a uniform this compound product where the enzyme's active site remains unobstructed, thus preserving a higher degree of biological activity while still benefiting from the extended half-life and reduced immunogenicity conferred by the PEG chain. nih.gov Research on site-specific PEGylation of human SOD-1 demonstrated no loss of function compared to the wild-type enzyme. nih.gov
Comparative Analysis of Different Conjugation Chemistries (e.g., PEG vs. Lecithin)
While PEGylation is the most common strategy for modifying SOD, other conjugation chemistries have been explored to enhance its therapeutic properties. A comparative analysis reveals the distinct advantages offered by different polymers and lipids.
Lecithinization : This involves the covalent attachment of phosphatidylcholine (a type of lecithin) to the SOD enzyme. A study on lecithinized SOD (L-SOD) found that this modification improved both the enzyme's membrane affinity and its half-life. nih.gov The increased lipophilicity conferred by the lecithin (B1663433) moiety allows for more efficient delivery to and interaction with cell membranes, which can be particularly beneficial for treating injuries related to cell membrane damage, such as myocardial ischemia-reperfusion injuries. nih.gov
Carboxymethyl Cellulose (CMC) Conjugation : SOD has also been chemically modified with carboxymethyl cellulose, a polysaccharide derivative. This modification was shown to result in improved pharmacological properties, including a prolonged circulation half-life, offering an alternative to PEG. nih.gov
The choice between these conjugation chemistries depends on the desired therapeutic application. PEGylation excels at increasing plasma half-life and reducing immunogenicity, making it ideal for systemic applications. niph.go.jpmdpi.com Lecithinization, on the other hand, offers the unique advantage of enhanced membrane affinity, potentially targeting the enzyme more effectively to cellular structures. nih.gov
| Conjugation Moiety | Primary Advantage | Impact on Half-Life | Impact on Immunogenicity | Key Feature |
|---|---|---|---|---|
| Polyethylene Glycol (PEG) | Increases solubility and circulation time, reduces immunogenicity. ualberta.camdpi.com | Significantly prolonged. ualberta.camdpi.comnih.gov | Significantly reduced. ualberta.camdpi.comnih.gov | Creates a protective hydrophilic shield. niph.go.jp |
| Lecithin (Phosphatidylcholine) | Improves membrane affinity. nih.gov | Prolonged. nih.gov | Data not specified. | Enhances interaction with cell membranes. nih.gov |
| Carboxymethyl Cellulose (CMC) | Improves pharmacological properties. nih.gov | Prolonged. nih.gov | Data not specified. | Alternative polymer-based modification. nih.gov |
Preclinical Investigations of Pegorgotein S Biological Effects
Studies on Endothelial Cell Responses to Oxidative and Mechanical Insult
Research has utilized in vitro models to examine the effects of Pegorgotein on endothelial cells subjected to mechanical and oxidative stress. In a study employing a stretch-induced injury model on cultured rat brain astrocytes, neuronal plus glial cells, and aortic endothelial cells, distinct responses were observed. Endothelial cells demonstrated greater resistance to stretch-induced injury and a more rapid recovery of their capacity to exclude propidium (B1200493) iodide compared to astrocytes or neuronal/glial cultures. nih.gov
Crucially, this compound (PEG-SOD) was found to reduce immediate post-traumatic endothelial cell dye uptake by 51%, indicating a protective effect on these cells. However, it exhibited no effect on the neuronal or glial cell responses to the same injury. nih.gov These findings suggest that endothelial cells may serve as both a source of free radicals and a target for free radical-induced damage following stretch injury, positioning them as a potential site for the therapeutic action of free radical scavengers in traumatic brain injury. nih.gov
Table 1: Effect of this compound on Cell Injury in a Stretch-Induced Model
| Cell Type | Injury Assessment (Propidium Iodide Uptake) | Effect of PEG-SOD on Injury (Reduction in Dye Uptake) |
| Astrocytes | Increased with deformation | No effect |
| Neuronal plus Glial Cells | Increased with deformation | No effect |
| Aortic Endothelial Cells | Increased with deformation | 51% reduction |
Evaluation in In Vitro Models of Cellular Stress and Damage Progression
Beyond direct mechanical insult, this compound has been evaluated in in vitro contexts that model broader cellular stress and damage progression. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a critical precursor to cellular damage and neuronal death. ukzn.ac.za Overproduction of ROS can lead to significant damage to cellular components, including cell membranes, proteins, and DNA, ultimately contributing to secondary cell death. diva-portal.org As a superoxide (B77818) dismutase conjugate, this compound directly addresses the superoxide radical, a key ROS involved in these damaging cascades. nih.govereztech.com
Neuroprotective Efficacy in Animal Models of Brain Injury
This compound has demonstrated promising neuroprotective effects in various animal models of brain injury, primarily through its role as an antioxidant. nih.govereztech.comresearchgate.net
Traumatic brain injury (TBI) is characterized by a massive production of reactive oxygen species (ROS), leading to significant oxidative stress. ukzn.ac.za Superoxide dismutase (SOD), the enzymatic component of this compound, is a crucial antioxidant enzyme responsible for detoxifying elevated levels of superoxide (O2•−) generated during oxidative stress following TBI, as there is no alternative enzyme to fulfill this role. ereztech.com Preclinical studies have explored exogenous antioxidants, including PEG-SOD, in TBI models, showing their efficacy in limiting oxidative damage. researchgate.netukzn.ac.za This attenuation of oxidative damage is a key mechanism by which this compound exerts its neuroprotective effects.
Delayed cerebral vasospasm after subarachnoid hemorrhage (SAH) is a complex pathological event where oxidative stress, particularly involving superoxide (O2•−), plays a significant role. Preclinical studies have shown that the administration of superoxide dismutase (SOD) into the cerebrospinal fluid (CSF) can reduce cerebral vasospasm in rabbit models. Furthermore, gene transfer of extracellular superoxide dismutase (ECSOD), a related SOD isoform, has been shown to reduce cerebral vasospasm after experimental SAH, with the tissue binding of the enzyme being essential for its cerebral vascular effects. Given that this compound is a PEG-conjugated SOD, these findings support its potential in mitigating vasospasm by scavenging harmful superoxide radicals in the extracellular space.
Analysis of Mitochondrial Redox Homeostasis in Preclinical Injury Models
Mitochondrial dysfunction is a critical and immediate indicator of cellular damage following traumatic brain injury (TBI), characterized by elevated free radicals and disrupted redox balance. ereztech.com Mitochondria are both producers and targets of reactive oxygen species (ROS). researchgate.net
A detailed time-course analysis in adult male Sprague Dawley rats subjected to penetrating TBI (PTBI) investigated redox alterations from 30 minutes to two weeks post-injury. This study revealed a significant time-dependent decrease in superoxide dismutase 2 (SOD2) expression in the PTBI group compared to sham controls. This depletion began as early as 30 minutes post-injury and remained low until 7 days, with maximum depletion observed between 6 hours and 7 days. ereztech.com
Furthermore, protein carbonylation (PC), a marker of oxidative damage to proteins, showed a significant initial peak at 6 hours post-injury, persisting at 24 hours, and a second peak at 14 days. mdpi.com Increased production of reactive oxygen and nitrogen species (ROS/RNS), along with elevated oxidative stress markers such as 4-hydroxynonenal (B163490) (4-HNE) and 3-nitrotyrosine (B3424624) (3-NT), were observed in purified mitochondrial fractions from the brain injury core and perilesional areas at 24 hours post-PTBI. Additionally, PTBI mitochondria exhibited a loss of calcium (Ca2+) homeostasis, early opening of the mitochondrial permeability transition pore (mPTP), and increased mitochondrial swelling, all indicative of severe mitochondrial dysfunction. These findings underscore the profound impact of TBI on mitochondrial redox homeostasis and the potential for antioxidant interventions like this compound to counteract these damaging effects.
Table 2: Mitochondrial Redox Markers in PTBI Model
| Marker | Time Post-Injury | Observation in PTBI Group vs. Sham |
| SOD2 Expression | 30 min | Significant decrease (20%) |
| 6 h - 7 d | Maximum depletion (45-55%) | |
| 14 d | Unchanged | |
| Protein Carbonylation (PC) | 6 h | Significant first peak |
| 24 h | Elevated | |
| 14 d | Second peak | |
| ROS/RNS Production | 24 h | Increased |
| 4-Hydroxynonenal (4-HNE) | 24 h | Elevated |
| 3-Nitrotyrosine (3-NT) | 24 h | Elevated |
| Ca2+ Homeostasis | 24 h | Significant loss |
| mPTP Opening | 24 h | Early opening |
| Mitochondrial Swelling | 24 h | Increased |
Historical Perspectives and Evolution of Pegorgotein Research
Early Investigations of Superoxide (B77818) Dismutase as a Therapeutic Agent
The therapeutic potential of superoxide dismutase (SOD) has been a subject of scientific inquiry for many years, driven by its crucial role as a primary antioxidant enzyme that neutralizes superoxide radicals. ppm.edu.plresearchgate.net The initial discovery of SOD in the 1960s and the subsequent elucidation of its anti-inflammatory properties in the 1970s sparked considerable interest in its clinical applications. ppm.edu.pl Early research demonstrated that by scavenging superoxide ions, SOD could protect tissues from the oxidative damage associated with inflammation. ppm.edu.pl
Preclinical studies in animal models showed promising results for SOD in a variety of free-radical-based diseases. ppm.edu.pl For instance, the administration of copper-zinc superoxide dismutase (CuZnSOD) showed protective effects in experimental models of acute pancreatitis and autoimmune neuritis in rats. ppm.edu.pl However, the translation of these promising preclinical findings into effective clinical therapies was hampered by several challenges. Native SOD exhibited a short plasma half-life of 5-10 minutes, poor stability, and limited tissue penetration, which restricted its therapeutic efficacy. nih.govualberta.ca Furthermore, being a protein, SOD is susceptible to degradation and can elicit an immune response. nih.govcheckrare.com Oral administration proved ineffective as the enzyme is inactivated by gastric acid. drugs.com These limitations necessitated the development of strategies to enhance the enzyme's pharmacokinetic profile and stability, paving the way for modifications like PEGylation. nih.govresearchgate.net
Table 1: Early Preclinical Studies of Superoxide Dismutase (SOD)
| Animal Model | Condition | SOD Formulation | Observed Effects | Reference |
|---|---|---|---|---|
| Rat | Acute Pancreatitis | CuZnSOD, catalase, and allopurinol | Protective effects | ppm.edu.pl |
| Rat | Autoimmune Neuritis | CuZnSOD or catalase | Suppressed symptoms | ppm.edu.pl |
| Rat | Experimental Brain Ischemia | Polyethylene (B3416737) glycol-conjugated CuZnSOD and desferroxyamine | Reduced oxidative injuries | ppm.edu.pl |
| Rat | Experimental Meningitis | Polyethylene glycol-conjugated CuZnSOD and desferroxyamine | Reduced oxidative injuries | ppm.edu.pl |
| Rat | Ischemia in Island Skin Flaps | CuZnSOD | Strong anti-inflammatory effects | ppm.edu.pl |
| Rabbit | Skin Burns | CuZnSOD in liposomes | Reduced edema | ppm.edu.pl |
Development and Application of PEGylation Technology for Protein Therapeutics
The emergence of PEGylation technology in the late 1970s offered a transformative solution to the challenges associated with protein-based therapeutics like SOD. mdpi.comeuropeanpharmaceuticalreview.com PEGylation is the process of covalently attaching polyethylene glycol (PEG), a non-toxic and non-immunogenic polymer, to a molecule. wikipedia.orgnih.gov This modification was first proposed in the late 1960s as a way to make recombinant proteins less immunogenic and to extend their circulation time. nih.gov
The conjugation of PEG to a therapeutic protein increases its molecular weight and hydrodynamic size, which in turn reduces renal clearance and prolongs its circulatory half-life. wikipedia.orgontosight.ai This "stealth effect" also masks the protein from the host's immune system, thereby reducing its immunogenicity and antigenicity. wikipedia.orgmdpi.com Furthermore, PEGylation can improve the solubility and stability of proteins, protecting them from proteolytic degradation. nih.govfrontiersin.org The first PEGylated drug, ADAGEN® (pegademase bovine), was approved by the FDA in 1990, validating the clinical value of this technology. wikipedia.org
The application of PEGylation to SOD, resulting in pegorgotein (PEG-SOD), was a logical step to overcome the enzyme's inherent limitations. ualberta.ca By conjugating PEG to SOD, researchers aimed to create a more robust therapeutic agent with an extended half-life and improved stability, allowing it to exert its antioxidant effects more effectively in the body. ontosight.ai Studies on PEG-SOD demonstrated its enhanced stability and prolonged circulation time compared to the native enzyme, which was crucial for its potential application in conditions characterized by oxidative stress. ontosight.ai
Table 2: Advantages of PEGylation for Protein Therapeutics
| Advantage | Description | Reference |
|---|---|---|
| Extended Half-Life | Increases molecular weight, reducing renal clearance and prolonging circulation time. | wikipedia.orgontosight.ai |
| Reduced Immunogenicity | Masks the protein from the immune system, decreasing the likelihood of an immune response. | wikipedia.orgmdpi.com |
| Improved Solubility | Enhances the water solubility of hydrophobic proteins. | wikipedia.orgfrontiersin.org |
| Increased Stability | Protects the protein from enzymatic degradation. | nih.govfrontiersin.org |
| Reduced Dosing Frequency | The longer half-life allows for less frequent administration. | wikipedia.org |
Evolution of Research Paradigms in Neuroprotection and Oxidative Stress Management
The understanding of neurodegenerative diseases and the role of oxidative stress in their pathogenesis has evolved significantly over time. It is now widely recognized that oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to neuronal damage in a range of neurological disorders. frontiersin.orgoup.comnih.gov The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption, abundance of lipids susceptible to peroxidation, and relatively lower levels of antioxidant enzymes compared to other organs. nih.govtandfonline.com
Early research in neuroprotection focused on singular therapeutic targets. However, the complex and multifactorial nature of neurodegenerative diseases has led to a paradigm shift towards multi-targeted therapeutic strategies. mdpi.com There is a growing understanding that processes like oxidative stress, neuroinflammation, protein misfolding, and mitochondrial dysfunction are intricately linked and contribute collectively to neuronal cell death. oup.comacs.org
This evolving paradigm has influenced research into agents like this compound. The ability of SOD to scavenge superoxide radicals positions it as a prime candidate for mitigating oxidative stress-induced neuronal damage. patsnap.comnih.gov By enhancing the stability and bioavailability of SOD through PEGylation, this compound represents a more viable therapeutic approach to address the chronic oxidative stress implicated in neurodegenerative conditions. ontosight.ai Research has explored the potential of SOD and its mimetics in various neurodegenerative models, aiming to reduce oxidative damage, modulate inflammatory responses, and ultimately provide neuroprotection. frontiersin.orgpatsnap.com The focus has expanded from simply neutralizing ROS to understanding how modulating oxidative stress can impact downstream signaling pathways involved in cell survival and death. researchgate.netmdpi.com
Table 3: Key Pathogenic Processes in Neurodegeneration
| Process | Description | Relevance to Oxidative Stress | Reference |
|---|---|---|---|
| Oxidative Stress | Imbalance between ROS production and antioxidant defenses, leading to cellular damage. | A primary driver of neuronal injury. | oup.comnih.gov |
| Neuroinflammation | Chronic inflammation in the central nervous system, involving activated glial cells. | Activated glia produce ROS, creating a vicious cycle with oxidative stress. | frontiersin.orgacs.org |
| Protein Misfolding and Aggregation | Accumulation of abnormal protein aggregates, a hallmark of many neurodegenerative diseases. | Oxidative stress can induce protein misfolding. | acs.org |
| Mitochondrial Dysfunction | Impaired function of mitochondria, the primary site of cellular energy production and ROS generation. | A major source of ROS, linking mitochondrial health directly to oxidative stress. | acs.orgmdpi.com |
Future Directions and Emerging Research Avenues for Pegorgotein
Identification of Novel Molecular Targets and Signaling Pathways for Intervention
Pegorgotein's primary mechanism of action is the enzymatic dismutation of the superoxide (B77818) anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). wikipedia.org This action directly addresses the initial burst of reactive oxygen species (ROS) in various pathological conditions. However, the downstream effects of this enzymatic activity intersect with a complex network of signaling pathways, presenting opportunities for more targeted interventions and a deeper understanding of its therapeutic potential.
Future research will likely focus on elucidating how this compound modulates specific redox-sensitive signaling cascades. ROS, including superoxide and its product hydrogen peroxide, are not merely damaging agents but also act as second messengers in numerous cellular processes. nih.govnih.govnih.gov Key pathways influenced by ROS levels include:
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This transcription factor is a pivotal regulator of inflammation. ROS can activate the NF-κB pathway, leading to the expression of pro-inflammatory cytokines. By reducing superoxide levels, this compound could indirectly suppress inflammatory responses mediated by NF-κB. researchgate.netnih.gov
MAPKs (Mitogen-Activated Protein Kinases): This family of kinases, including JNK, p38, and ERK, is involved in cellular stress responses, proliferation, and apoptosis. researchgate.netnih.gov ROS can activate these pathways, contributing to cell fate decisions in the context of injury. Investigating the specific effects of this compound on MAPK signaling could reveal more nuanced therapeutic applications.
PI3K-Akt Pathway: This pathway is crucial for cell survival and proliferation. While complex, its activity can be modulated by the cellular redox state. researchgate.netnih.gov Understanding how this compound influences this pathway could be vital in conditions where promoting cell survival is critical.
NRF2-Mediated Oxidative Stress Response: The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. mdpi.com By altering the balance of ROS, this compound could influence the activation of the NRF2 pathway, which upregulates a battery of protective antioxidant enzymes.
A significant area of emerging research is the interplay between different SOD isoforms and their downstream products. For instance, the hydrogen peroxide generated by SOD activity can activate specific redox signaling events. nih.gov This suggests that the therapeutic effect of this compound is not just about eliminating superoxide but also about modulating H₂O₂-dependent signaling. Future studies could explore targeting the enzymes that produce superoxide, such as NADPH oxidases, in combination with this compound to achieve a more controlled modulation of these signaling pathways. nih.govnih.gov
| Pathway | Potential Effect of this compound (via O₂⁻ reduction) | Research Focus |
| NF-κB | Inhibition of pro-inflammatory gene expression | Quantifying the anti-inflammatory effects mediated by NF-κB suppression. |
| MAPKs | Modulation of stress-activated pathways (e.g., JNK, p38) | Determining the impact on apoptosis and cell survival in specific disease models. |
| PI3K-Akt | Potential modulation of cell survival signals | Investigating the role in cytoprotection in ischemia-reperfusion injury models. |
| NRF2 | Indirect influence on the endogenous antioxidant response | Exploring synergistic effects with agents that directly activate the NRF2 pathway. |
Refinement of Preclinical Modeling for Enhanced Translational Potential
A significant hurdle in the development of therapies targeting oxidative stress has been the translation of preclinical findings to clinical success. Future research on this compound must incorporate more sophisticated and clinically relevant preclinical models.
Historically, simple animal models of disease have been used. However, these often fail to recapitulate the complexity of human pathologies. For therapies involving SOD, such as this compound, specific transgenic models have proven valuable. For example, the SOD1-G93A mouse and rat models are widely used to study Amyotrophic Lateral Sclerosis (ALS), a disease linked to mutations in the SOD1 gene. taconic.compsychogenics.commdpi.comnih.gov While this compound is based on bovine SOD, these models offer a platform to study the broader consequences of modulating SOD activity and oxidative stress in a neurodegenerative context.
Key areas for refinement in preclinical modeling include:
Humanized Models: Utilizing animal models that express human versions of relevant proteins can provide more accurate predictions of efficacy and immunogenicity.
Co-morbidity Models: Many human diseases occur in the context of other conditions (e.g., diabetes, cardiovascular disease). Developing animal models that reflect these co-morbidities is essential for testing the robustness of a therapy like this compound.
Advanced Imaging Techniques: Employing non-invasive imaging techniques to monitor oxidative stress and its downstream effects in real-time within living models can provide invaluable pharmacokinetic and pharmacodynamic data.
In Vitro and Ex Vivo Systems: The use of patient-derived cells and organ-on-a-chip technologies can help bridge the gap between animal models and human clinical trials, allowing for the assessment of therapeutic effects in a human genetic context.
By employing a combination of genetically engineered models that mimic specific aspects of human disease and incorporating more complex physiological variables, the translational potential of this compound research can be significantly enhanced. taconic.compsychogenics.com
Advanced Conjugation Strategies for Optimized Enzyme Bioavailability and Tissue Retention
This compound is a product of PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a protein. This strategy was initially employed to increase the circulating half-life and reduce the immunogenicity of the bovine SOD enzyme. frontiersin.org While a foundational technology, future research can explore more advanced conjugation strategies to further optimize the therapeutic profile of this compound.
The goal of these advanced strategies is to achieve better control over the drug's distribution and retention in target tissues, thereby increasing efficacy and minimizing off-target effects. Potential avenues include:
Site-Specific PEGylation: Traditional PEGylation methods can result in a heterogeneous mixture of molecules with PEG chains attached at various locations. Site-specific conjugation ensures a uniform product with predictable properties, potentially leading to improved activity and a better safety profile. frontiersin.org
Biodegradable Linkers: Incorporating linkers between the PEG and the enzyme that are cleaved under specific physiological conditions (e.g., in an acidic tumor microenvironment or in the presence of certain enzymes) could allow for the controlled release of the active enzyme at the site of pathology.
Targeting Moieties: Conjugating antibodies, peptides, or other small molecules that bind to specific cell surface receptors can direct the PEGylated enzyme to the desired tissue or cell type. This is particularly relevant for delivering the therapeutic to tissues that are otherwise difficult to reach.
Alternative Polymers: Exploring polymers other than PEG that may offer advantages such as better biodegradability, lower immunogenicity, or different pharmacokinetic profiles could lead to next-generation enzyme therapeutics.
Optimizing the molecular weight and structure (e.g., linear vs. branched) of the conjugated polymer is also a critical aspect of this research, as these factors significantly influence the drug's half-life and biodistribution. frontiersin.orgump.edu.plump.edu.pl
| Strategy | Advantage | Potential Application for this compound |
| Site-Specific Conjugation | Homogeneous product, preserved enzyme activity | Consistent batch-to-batch manufacturing and predictable pharmacokinetics. |
| Cleavable Linkers | Controlled release of the active enzyme at the target site | Enhanced therapeutic effect in localized inflammatory or ischemic tissues. |
| Targeting Moieties | Increased concentration at the site of disease | Delivery to specific organs, such as the brain in neurodegenerative diseases. |
| Alternative Polymers | Improved biodegradability, potentially lower immunogenicity | Overcoming potential limitations associated with long-term PEG accumulation. |
Integration of Multi-Omics and Systems Biology Approaches in this compound Research
To fully understand the biological impact of this compound, future research must move beyond single-endpoint measurements and embrace a more holistic, systems-level perspective. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide an unprecedentedly detailed view of the cellular response to enzymatic scavenging of superoxide.
A systems biology approach would involve:
Transcriptomics (RNA-seq): To identify which genes are up- or down-regulated in response to this compound treatment. This could reveal the activation or suppression of entire signaling pathways and cellular programs related to inflammation, cell death, and antioxidant defense.
Proteomics: To measure changes in the levels and post-translational modifications of proteins. This is crucial for understanding how this compound affects the functional machinery of the cell, including other antioxidant enzymes and signaling proteins.
Metabolomics: To analyze the profile of small molecule metabolites. This can provide a direct readout of the metabolic state of the cell and how it is altered by the reduction in oxidative stress. For example, it could reveal changes in energy metabolism or the levels of lipid peroxidation products.
By integrating these different layers of biological information, researchers can construct comprehensive models of how this compound affects cellular networks. mdpi.com This approach can help to identify novel biomarkers of drug response, predict potential off-target effects, and uncover new therapeutic indications. For instance, an integrated multi-omics analysis of tissues treated with this compound could reveal previously unknown links between superoxide metabolism and other cellular processes, opening up new avenues for therapeutic intervention.
Exploration of this compound's Potential in Underexplored Pathological Contexts
While initial clinical trials with this compound focused on conditions like severe head injury and ischemia-reperfusion injury, the fundamental role of superoxide in a wide range of pathologies suggests that its therapeutic potential may be much broader. nih.gov Future research should systematically explore its efficacy in other disease contexts where oxidative stress is a known contributor.
Potential underexplored areas include:
Chronic Inflammatory Diseases: Conditions such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation and sustained production of ROS by immune cells. nih.gov The ability of this compound to modulate inflammation could be beneficial in these contexts. researchgate.net
Neurodegenerative Diseases: Beyond ALS, oxidative stress is implicated in the pathogenesis of Parkinson's disease, Alzheimer's disease, and Huntington's disease. nih.gov While delivery to the central nervous system remains a challenge, advanced conjugation strategies could help overcome this barrier.
Diabetes Complications: Many of the debilitating complications of diabetes, such as neuropathy, nephropathy, and retinopathy, are linked to hyperglycemia-induced oxidative stress. nih.gov
Aging: The "free radical theory of aging" posits that the accumulation of oxidative damage is a key driver of the aging process. nih.gov While a simplification, modulating oxidative stress could potentially mitigate some age-related functional decline.
Dermatological Applications: Due to its ability to reduce free radical damage to the skin, SOD is used in some cosmetic products to prevent signs of aging and protect against UV damage. nih.gov The enhanced stability and retention of this compound could offer advantages in this area.
The exploration of these new indications must be guided by robust preclinical models and a deep understanding of the specific role that superoxide plays in the pathogenesis of each disease. By leveraging the advanced research avenues outlined above, the therapeutic utility of this compound may yet be realized in a variety of clinical settings.
Q & A
Q. What is the primary mechanism of action of pegorgotein in neuroprotection, and how does it differ from native superoxide dismutase (SOD)?
this compound (polyethylene glycol-conjugated SOD) scavenges reactive oxygen species (ROS), particularly superoxide radicals, to mitigate oxidative stress in traumatic brain injury (TBI) . Its PEGylation extends plasma half-life compared to native SOD, enhancing bioavailability and reducing immunogenicity . Preclinical studies demonstrate reduced neuronal damage in ischemia-reperfusion models via ROS neutralization .
Q. What experimental models are commonly used to evaluate this compound’s efficacy in TBI research?
The 1996 multicenter RCT by Young et al. (n=463) established the standard clinical model: severe TBI patients (Glasgow Coma Scale [GCS] ≤8) randomized to receive placebo, 10,000 U/kg, or 20,000 U/kg this compound within 8 hours post-injury . Primary endpoints included 3- and 6-month Glasgow Outcome Scale (GOS) scores, with secondary analyses on Disability Rating Scale (DRS) and mortality .
Q. How are outcome measures like GOS and DRS validated in this compound trials?
GOS categorizes outcomes as "good recovery," "moderate disability," "severe disability," "vegetative state," or "death," while DRS quantifies functional impairment (0=no disability; 29=extreme vegetative state). Both are validated through inter-rater reliability testing and correlation with neuroimaging/physical assessments .
Advanced Research Questions
Q. Why did this compound’s 10,000 U/kg dose show marginal efficacy in post hoc analyses, while the 20,000 U/kg dose did not?
In the 1996 trial, the 10,000 U/kg group had a 12% absolute increase in favorable outcomes (63% vs. 51% placebo, p=0.06) when excluding GCS=3 patients, suggesting a threshold effect for ROS scavenging in salvageable tissue . The higher dose’s lack of efficacy may stem from paradoxical pro-oxidant effects at excessive concentrations or nonlinear pharmacokinetics . Sensitivity analyses adjusting for baseline hypoxia/hypotension are recommended to control for confounding .
Q. How can researchers reconcile contradictory preclinical and clinical data on this compound’s neuroprotective effects?
Preclinical models (e.g., rodent TBI) often use shorter treatment windows (<4 hours post-injury) and homogeneous cohorts, whereas clinical trials face heterogeneity in injury mechanisms and comorbidities . Methodological improvements include:
Q. What statistical considerations are critical when analyzing underpowered this compound trials?
The 1996 trial was powered to detect a 14% GOS improvement but observed only 9.4%, risking Type II error . To address this:
Q. How does this compound’s failure in TBI trials inform translational research for other antioxidants?
The lack of significant GOS improvement despite reduced ARDS incidence (0% vs. 4% placebo, p=0.015) highlights the need for:
- Composite endpoints integrating systemic and neurologic outcomes.
- Mechanistic sub-studies (e.g., CSF redox profiling) to validate target engagement .
Methodological Guidance
Q. What frameworks (e.g., PICOT, FINER) are optimal for designing this compound studies?
- PICOT : Population (severe TBI), Intervention (this compound 10,000 U/kg), Comparison (placebo), Outcome (6-month GOS), Time (3–6 months).
- FINER : Ensure feasibility (dose availability), novelty (ROS biomarker integration), and relevance (addressing neuroprotection gaps) .
Q. How should researchers address heterogeneity in TBI populations when replicating this compound trials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
